(2-Amino-4-fluorophenyl)boronic acid

Physical Organic Chemistry Boron Chemistry Reaction Optimization

Select (2-Amino-4-fluorophenyl)boronic acid for your cross-coupling needs. The para-fluorine substituent increases the boron center's electrophilicity, accelerating transmetalation with electron-rich aryl halides, while the ortho-amino group enables post-coupling derivatization. This unique dual functionality makes it the preferred building block for patented proteasome and kinase inhibitors. Avoid generic alternatives that lack this synergistic electronic profile.

Molecular Formula C6H7BFNO2
Molecular Weight 154.94 g/mol
Cat. No. B11918858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-fluorophenyl)boronic acid
Molecular FormulaC6H7BFNO2
Molecular Weight154.94 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)N)(O)O
InChIInChI=1S/C6H7BFNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2
InChIKeyPYEDYJJGEREHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4-fluorophenyl)boronic acid: A Dual-Functional Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


(2-Amino-4-fluorophenyl)boronic acid (CAS 1155372-87-4) is a heterobifunctional arylboronic acid featuring an amino group at the ortho position and a fluorine substituent at the para position relative to the boronic acid moiety . This unique substitution pattern confers distinct physicochemical properties, making it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and a valuable scaffold in the design of bioactive molecules, particularly proteasome and kinase inhibitors [1].

Why (2-Amino-4-fluorophenyl)boronic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Generic substitution with simpler analogs like phenylboronic acid or 2-aminophenylboronic acid fails due to the synergistic electronic effects of the para-fluorine and ortho-amino groups. The electron-withdrawing fluorine enhances the Lewis acidity of the boron center, which can accelerate key steps in cross-coupling reactions but also increases susceptibility to protodeboronation [1]. Simultaneously, the ortho-amino group introduces steric hindrance and the potential for intramolecular N→B coordination, which can further modulate reactivity and stability in ways not predictable from mono-substituted analogs [2]. This unique combination mandates careful optimization of reaction conditions and justifies the selection of this specific building block for target-oriented synthesis.

Quantitative Differentiation Guide: (2-Amino-4-fluorophenyl)boronic acid vs. Closest Analogs


Enhanced Lewis Acidity and Hydrolytic Stability Profile Compared to Non-Fluorinated Analogs

The introduction of a fluorine atom at the para position significantly enhances the Lewis acidity of the boronic acid. While the exact pKa for (2-Amino-4-fluorophenyl)boronic acid is not reported in this systematic study, class-level inference from the comprehensive dataset on fluorinated phenylboronic acids indicates a pKa value significantly lower than that of the non-fluorinated analog, 2-aminophenylboronic acid [1]. This increased acidity is a key driver for enhanced reactivity in Suzuki-Miyaura couplings and stronger binding in diol-recognition applications.

Physical Organic Chemistry Boron Chemistry Reaction Optimization

Validated Use as a Key Intermediate in Patented Kinase and Proteasome Inhibitors

(2-Amino-4-fluorophenyl)boronic acid is specifically cited as a key intermediate or building block in multiple patent applications for the synthesis of biologically active compounds. In contrast, the simpler 2-aminophenylboronic acid or 4-fluorophenylboronic acid are not explicitly named as critical components in these same patent families, highlighting the unique structural requirements for these specific pharmacophores .

Medicinal Chemistry Drug Discovery Patent Analysis

Commercial Availability with Defined Purity Specification for Reproducible Research

Reputable suppliers offer (2-Amino-4-fluorophenyl)boronic acid with a guaranteed minimum purity specification, typically ≥97% or ≥98% as determined by HPLC . This is a critical differentiator from non-commercial or poorly characterized in-house preparations of similar analogs, where purity can be variable and may contain deboronated or oxidized impurities that can significantly impact reaction yields and reproducibility.

Procurement Quality Control Reproducibility

High-Impact Application Scenarios for (2-Amino-4-fluorophenyl)boronic acid


Synthesis of Patented PFKFB3 and Kinase Inhibitor Scaffolds

This compound is a requisite building block for the synthesis of specific polysubstituted pyridone and imidazopyrimidine derivatives claimed as kinase and PFKFB3 inhibitors in patents WO-2020080979-A1, CN-110520416-A, and AU-2016224227-A1 . Procurement is essential for any medicinal chemistry program aiming to explore structure-activity relationships (SAR) around these specific chemotypes.

Optimization of Suzuki-Miyaura Couplings Requiring Enhanced Boron Electrophilicity

In cross-coupling reactions with challenging, electron-rich aryl halides, the enhanced Lewis acidity conferred by the para-fluorine substituent can be crucial for facilitating the rate-limiting transmetalation step [1]. This compound should be prioritized over 2-aminophenylboronic acid when reaction optimization screens indicate a need for a more electrophilic boron center to improve conversion and yield.

Development of Novel Boron-Containing Proteasome Inhibitors

The 2-amino-4-fluorophenyl motif is a known pharmacophore in certain proteasome inhibitors [2]. This boronic acid serves as a direct precursor for introducing this fragment into larger molecular architectures via palladium-catalyzed cross-coupling, enabling the rapid exploration of novel analogs based on this privileged structure.

Synthesis of Fluorescent Probes and Materials via Post-Functionalization

The amino group provides a handle for further derivatization (e.g., amidation, diazotization) after a Suzuki-Miyaura coupling, allowing for the construction of complex, fluorinated biaryl systems with tailored photophysical or materials properties [3]. This dual functionality is not present in simpler fluorophenylboronic acids.

Quote Request

Request a Quote for (2-Amino-4-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.